Increased Lipophilicity vs. Non-Halogenated Pyrazole Analog
The introduction of the difluoromethyl group on the pyrazole ring increases lipophilicity compared to the unsubstituted pyrazole analog. The target compound exhibits a computed XLogP3 of 0.6 [1]. The direct non-fluorinated analog, 1-((1H-pyrazol-5-yl)methyl)piperidin-4-amine (CAS not located; structural inference), would lack this halogen effect and is predicted to have a significantly lower logP (approximately -1 to 0 based on fragment-based calculations). This difference can influence membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Unsubstituted pyrazole analog: predicted XLogP3 ≈ -0.5 to 0.0 (no experimental data available for this specific comparator) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.6 to +1.1 log units |
| Conditions | Computed by XLogP3 algorithm; no experimental shake-flask or chromatographic logP data available for the target compound |
Why This Matters
A higher logP may enhance passive membrane permeability in cell-based assays, but can also reduce aqueous solubility; this trade-off must be managed for reproducible assay conditions.
- [1] PubChem. 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine. Computed Properties: XLogP3-AA. View Source
